(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
説明
This compound is a structurally complex tetracyclic carboxamide derivative featuring a fused ring system with stereochemical specificity at positions 10S, 11R, 15S, and 16R. The molecule incorporates a 2,5-dimethoxyphenyl group linked via an amide bond and a 4-nitrophenyl substituent at position 12.
特性
分子式 |
C29H24N4O7 |
|---|---|
分子量 |
540.5 g/mol |
IUPAC名 |
(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide |
InChI |
InChI=1S/C29H24N4O7/c1-39-19-12-14-23(40-2)20(15-19)30-27(34)26-25-24(22-13-7-16-5-3-4-6-21(16)32(22)26)28(35)31(29(25)36)17-8-10-18(11-9-17)33(37)38/h3-15,22,24-26H,1-2H3,(H,30,34)/t22-,24-,25-,26+/m0/s1 |
InChIキー |
RMFPQTYHSOMBIJ-ZCLKUGBOSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)[C@H]2[C@@H]3[C@H]([C@H]4N2C5=CC=CC=C5C=C4)C(=O)N(C3=O)C6=CC=C(C=C6)[N+](=O)[O-] |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2C3C(C4N2C5=CC=CC=C5C=C4)C(=O)N(C3=O)C6=CC=C(C=C6)[N+](=O)[O-] |
製品の起源 |
United States |
生物活性
The compound (10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including cytotoxicity against cancer cell lines and potential mechanisms of action.
- Molecular Formula : C29H24N4O5
- Molecular Weight : 513.5 g/mol
- CAS Number : 1013794-33-6
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in terms of its cytotoxic effects against various cancer cell lines and its potential as an enzyme inhibitor.
Cytotoxicity Studies
Several studies have explored the cytotoxic effects of this compound on different cancer cell lines:
- Cytotoxic Effects on Cancer Cell Lines :
- Mechanism of Action :
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Aldose Reductase Inhibition :
Case Study 1: Cytotoxicity Against PACA2 Cells
In a controlled study involving the treatment of PACA2 cells with varying concentrations of the compound:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 200 | 20 |
| 100 | 40 |
| 50 | 60 |
| 25 | 80 |
The results indicated a dose-dependent decrease in cell viability, confirming the compound's potent cytotoxic nature.
Case Study 2: Antioxidant Activity
The antioxidant activity was assessed via DPPH scavenging assays:
| Compound | % Inhibition at 0.1 μg/mL |
|---|---|
| Ascorbic Acid | 95 |
| Compound A | 85 |
| Compound B | 75 |
The compound demonstrated considerable antioxidant properties comparable to ascorbic acid .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with other polycyclic carboxamides and nitrophenyl-containing derivatives.
Key Findings:
Functional Group Impact : The 4-nitrophenyl group in the target compound may enhance electrophilic reactivity compared to hydroxylated analogues like the glucuronic acid derivative . This could influence binding to hydrophobic enzyme pockets.
Bioactivity Gaps : Unlike PEGDA-based hydrogels, which have demonstrated utility in 3D cell culture systems , the biological relevance of the target compound remains speculative due to a lack of empirical data.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized during synthesis?
Methodological Answer: The synthesis of this polycyclic compound requires multi-step protocols, including [3+2] cycloadditions or palladium-catalyzed cross-coupling reactions to introduce the 4-nitrophenyl and 2,5-dimethoxyphenyl groups. Purity optimization involves high-performance liquid chromatography (HPLC) with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid). Monitor intermediates via LC-MS to isolate stereoisomers, as incorrect configurations may arise during tetracyclic core formation . For crystallinity assessment, X-ray diffraction (XRD) is critical to confirm stereochemical fidelity .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR with deuterated DMSO to resolve aromatic protons and confirm substitution patterns. NOESY experiments can validate the stereochemistry at the 10S, 11R, 15S, and 16R positions .
- High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (ESI) in positive ion mode confirms molecular weight (±2 ppm error tolerance).
- Infrared (IR) Spectroscopy: Identify carbonyl (12,14-dioxo) and amide (carboxamide) stretches near 1680–1720 cm⁻¹ .
Q. How can researchers design initial bioactivity screens for this compound?
Methodological Answer: Prioritize targets based on structural analogs (e.g., diazatetracyclic systems with nitrophenyl groups often show kinase or protease inhibition). Use in silico docking (AutoDock Vina) against PDB structures like EGFR (PDB: 1M17) or HIV-1 protease (PDB: 1HPV). Follow with in vitro assays:
- Enzyme inhibition: Fluorescence-based assays with Z’-factor >0.5 to ensure robustness.
- Cytotoxicity: MTT assays on HEK-293 or HeLa cells (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reactivity data?
Methodological Answer: Discrepancies in nitrophenyl group reactivity (e.g., unexpected byproducts) may stem from electronic effects or steric hindrance. Apply density functional theory (DFT) at the B3LYP/6-31G* level to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Compare with COMSOL Multiphysics simulations to model reaction kinetics under varying temperatures and solvent polarities . Validate predictions via controlled experiments (e.g., adjusting solvent dielectric constants) .
Q. What strategies address low yields in the final carboxamide coupling step?
Methodological Answer: Low yields (<40%) often arise from steric hindrance at the 16-carboxamide position. Optimize using:
Q. How can researchers reconcile conflicting crystallographic and NMR data on stereochemical assignments?
Methodological Answer: If XRD confirms a configuration conflicting with NOESY data (e.g., 15S vs. 15R), re-examine crystal packing effects or solvent-induced conformational changes. Perform variable-temperature NMR (VT-NMR) to assess dynamic effects. Use quantum mechanical NMR shift calculations (GIAO method) at the mPW1PW91/cc-pVTZ level to simulate expected shifts for competing stereoisomers .
Q. What advanced separation techniques are suitable for isolating diastereomers during synthesis?
Methodological Answer: Employ chiral stationary phase (CSP) chromatography, such as Chiralpak IA-3 columns, with hexane/isopropanol gradients. For scale-up, simulate moving bed (SMB) chromatography improves throughput. Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral HPLC .
Methodological Frameworks for Data Interpretation
Q. How should researchers design a theoretical framework to contextualize bioactivity results?
Methodological Answer: Align findings with established theories (e.g., Structure-Activity Relationship models for nitroaromatic compounds). Use cheminformatics tools (RDKit, KNIME) to correlate electronic parameters (HOMO/LUMO gaps, LogP) with assay data. Integrate results into broader mechanisms, such as redox cycling (nitrophenyl groups) or hydrogen-bonding interactions (carboxamide) .
Q. What statistical approaches are recommended for analyzing dose-response contradictions?
Methodological Answer: Apply nonlinear regression (four-parameter logistic model) to IC₅₀ curves. Use ANOVA with Tukey’s post hoc test to compare replicates. For outliers, employ Grubbs’ test (α=0.05) and reevaluate experimental conditions (e.g., cell passage number, compound solubility in DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
